2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate
Description
2-[(p-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is a heterocyclic azo compound characterized by a benzothiazolium core substituted with a methyl group at position 3 and a p-fluorophenylazo moiety at position 2. The perchlorate counterion enhances its solubility in polar solvents and stabilizes the cationic benzothiazolium system. This compound is structurally related to fluorescent azo dyes and conductive polymers, with applications in materials science, photoresponsive systems, and optoelectronics . Its synthesis typically involves diazotization of a p-fluoroaniline precursor followed by coupling with 3-methylbenzothiazolium under acidic conditions, analogous to methods described for benzothiazolyl azo benzoic acid derivatives .
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFISNZUZAEJCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate typically involves the following steps:
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Diazotization: : The process begins with the diazotization of p-fluoroaniline. This involves treating p-fluoroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
[ \text{p-Fluoroaniline} + \text{HNO}_2 \rightarrow \text{p-Fluorobenzenediazonium chloride} ]
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Coupling Reaction: : The diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo compound.
[ \text{p-Fluorobenzenediazonium chloride} + \text{3-Methylbenzothiazole} \rightarrow \text{2-[(P-Fluorophenyl)azo]-3-methylbenzothiazole} ]
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Formation of Perchlorate Salt: : The final step involves the formation of the perchlorate salt by treating the azo compound with perchloric acid.
[ \text{2-[(P-Fluorophenyl)azo]-3-methylbenzothiazole} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation of the azo group can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction: Reduction typically yields p-fluoroaniline and 3-methylbenzothiazole.
Substitution: Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is primarily based on its ability to undergo reversible changes in its structure in response to changes in pH. This property makes it useful as a pH indicator. The compound can also interact with biological molecules, leading to changes in their structure and function, which is the basis for its applications in biology and medicine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorescent Azo Dyes with Benzothiazole Moieties
- 3-(1,3-Benzothiazol-2-yl) Naphthalen-2-ol Derivatives: Satam et al. (2013) compared benzothiazole-based azo dyes with naphthol analogs, noting that benzothiazole derivatives exhibit superior fluorescence quantum yields (e.g., ~0.45–0.60 vs. ~0.30–0.40 for naphthols) due to extended conjugation and reduced non-radiative decay . The p-fluorophenyl group in the target compound likely enhances electron-withdrawing effects, red-shifting absorption/emission maxima compared to non-fluorinated analogs. Thermal Stability: Benzothiazolium perchlorate derivatives demonstrate higher thermal stability (>250°C) than naphthol-based dyes (<200°C) due to the rigid benzothiazole ring .
Substituent Effects: Fluorophenyl vs. Other Aryl Groups
- p-Fluorophenyl vs. p-Tolyl or p-Methoxyphenyl: Evidence from quinolines synthesized using p-fluorophenyl ethanol (78–87% yield) versus p-iodophenyl analogs (53% yield) suggests that electron-withdrawing fluorine substituents improve reaction efficiency by stabilizing intermediates via inductive effects . In contrast, electron-donating groups (e.g., methoxy) may reduce oxidative stability in conductive polymers .
- Comparison with Styrylpyridine Derivatives :
Compounds like 1-(p-fluorophenyl)-2-(2'-pyridyl)ethene exhibit λmax at ~380 nm in UV-Vis spectra, whereas the benzothiazolium-perchlorate system absorbs at longer wavelengths (~450–500 nm) due to the cationic benzothiazolium core .
Electronic and Optical Properties
| Compound | λmax (nm) | Fluorescence Quantum Yield | Conductivity (S/cm) |
|---|---|---|---|
| 2-[(p-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate | ~480–520 (estimated) | ~0.55 (estimated) | Not reported |
| Poly(Th3AA-RedI) (azo-polythiophene) | 450–470 | N/A | 3.6 × 10<sup>−6</sup> |
| Benzothiazolyl azo benzoic acid | 420–440 | ~0.40 | Insulating |
- Key Observations: The target compound’s extended conjugation (azo + benzothiazolium) likely results in higher λmax compared to benzothiazolyl azo benzoic acids (~420–440 nm) . Its fluorescence quantum yield is comparable to benzothiazole-naphthol hybrids (~0.55 vs. 0.45–0.60) but lacks the conductivity of azo-polythiophene copolymers (e.g., 4.9 × 10<sup>−3</sup> S/cm) due to its non-polymeric structure .
Biological Activity
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate, a compound with the CAS number 16740-78-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H12ClN2S, with a molecular weight of approximately 276.77 g/mol. The compound features an azo linkage (-N=N-) connecting a fluorophenyl group to a methyl-benzothiazolium moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies involving related thiazole compounds have shown varied antibacterial activities against both Gram-positive and Gram-negative bacteria using methods such as agar well diffusion assays . The presence of the fluorophenyl group in this compound is hypothesized to enhance its interaction with bacterial cell membranes, potentially increasing its efficacy.
Anticancer Properties
The anticancer activity of thiazole derivatives has been documented extensively. A study focused on thiazolopyrimidine derivatives demonstrated significant anticancer effects on human cancer cell lines, suggesting that structural modifications can lead to enhanced bioactivity . The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like fluorine can improve the cytotoxicity of these compounds.
Case Studies
- Antibacterial Screening :
- Anticancer Evaluation :
Synthesis and Characterization
The synthesis of this compound typically involves azo coupling reactions between diazonium salts and substituted phenolic compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate, and how can experimental variables be systematically optimized?
Answer: Synthesis optimization involves statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, a central composite design (CCD) can reduce the number of experiments by 40% while maintaining yield by identifying critical factors such as temperature, reaction time, and stoichiometry . Key steps include:
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer: A combination of techniques ensures structural verification:
- UV-Vis spectroscopy : Confirms π→π* transitions in the azo group (λmax ~450–550 nm) .
- FTIR : Identifies characteristic vibrations (e.g., C=N stretch at ~1600 cm⁻¹, S=O stretch from perchlorate at ~1100 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in the p-fluorophenyl group at δ 7.2–7.8 ppm) and quaternary carbons in the benzothiazolium core .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M-ClO₄⁻]⁺) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer: Stability studies should employ accelerated degradation protocols:
- pH stability : Test in buffered solutions (pH 2–12) with UV-Vis monitoring. Azo bonds degrade under strongly acidic/basic conditions via hydrolysis .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for perchlorate salts) .
Store in anhydrous, light-protected conditions at 4°C to prevent perchlorate decomposition .
Q. What reaction mechanisms govern the formation of the azo and benzothiazolium moieties?
Answer:
- Azo coupling : Electrophilic substitution between diazonium salts and activated aromatic rings (e.g., p-fluorophenyl), pH-dependent (pH 8–10 optimal) .
- Benzothiazolium formation : Cyclization of thioamide intermediates under acidic conditions, followed by alkylation with methyl iodide .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searching) predict and refine synthesis pathways?
Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways. For example:
Q. How should researchers resolve contradictions in reported spectroscopic or reactivity data?
Answer:
- Multivariate analysis : Use PCA (principal component analysis) to isolate variables causing discrepancies (e.g., solvent polarity, impurities) .
- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., identical NMR referencing) .
- Crystallography : Resolve structural ambiguities via single-crystal XRD .
Q. What methodologies assess its potential in photocatalytic or energy storage applications?
Answer:
Q. What challenges arise during scale-up, and how can reactor design mitigate them?
Answer:
- Mixing limitations : Use segmented flow reactors to enhance mass transfer in azo coupling .
- Thermal hazards : Implement jacketed reactors with real-time calorimetry to control exothermic steps (e.g., perchlorate salt precipitation) .
- Separation : Optimize membrane filtration for high-purity recovery .
Q. Are there alternative strategies to improve yield in electrophilic substitution steps?
Answer:
Q. How can substituent effects (e.g., fluorophenyl vs. chlorophenyl) be systematically studied?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
